![molecular formula C11H17NO2 B14479505 [1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile CAS No. 67625-79-0](/img/structure/B14479505.png)
[1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile: is an organic compound that features a dioxolane ring attached to a cyclohexyl group, which is further connected to an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile typically involves the formation of the dioxolane ring through the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst . The cyclohexyl group can be introduced through a series of reactions, including aldol condensation and reduction
Industrial Production Methods: Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts can be employed to optimize the production process .
化学反応の分析
Types of Reactions:
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions involving strong nucleophiles such as sodium methoxide (NaOCH₃) or Grignard reagents can be used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines .
科学的研究の応用
Chemistry: In organic synthesis, [1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile can be used as a building block for the synthesis of more complex molecules .
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry research. It may exhibit biological activity that can be harnessed for therapeutic purposes .
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials that require specific structural features .
作用機序
The mechanism by which [1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxolane ring and nitrile group can participate in various biochemical pathways, influencing the compound’s activity . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
1,3-Dioxolane: A simpler analog that lacks the cyclohexyl and acetonitrile groups.
1,3-Dioxane: Another related compound with a six-membered ring structure.
Uniqueness: The presence of the cyclohexyl and acetonitrile groups in [1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile distinguishes it from simpler dioxolane and dioxane compounds. These additional groups can impart unique chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
67625-79-0 |
|---|---|
分子式 |
C11H17NO2 |
分子量 |
195.26 g/mol |
IUPAC名 |
2-[1-(1,3-dioxolan-2-yl)cyclohexyl]acetonitrile |
InChI |
InChI=1S/C11H17NO2/c12-7-6-11(4-2-1-3-5-11)10-13-8-9-14-10/h10H,1-6,8-9H2 |
InChIキー |
JLBMFCBKHSJTLU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CC#N)C2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)
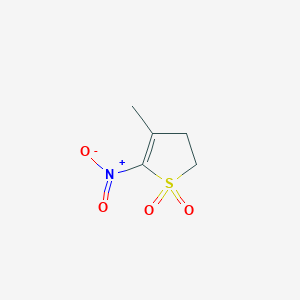


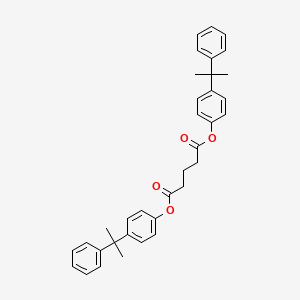
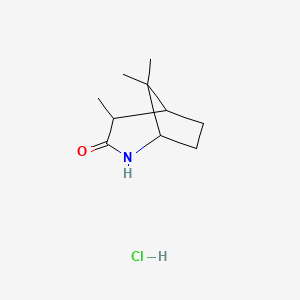
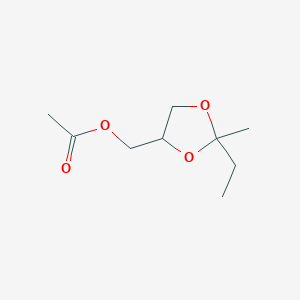

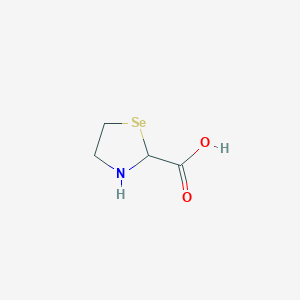
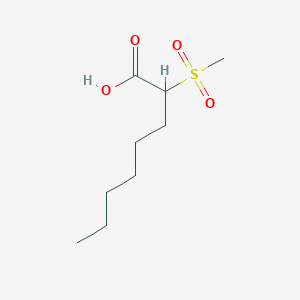
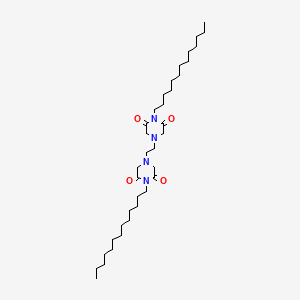
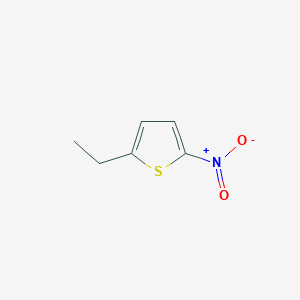
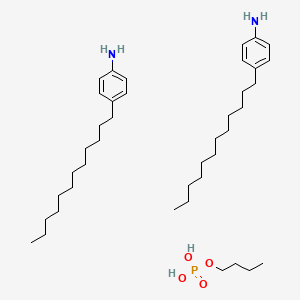
![4-Thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14479485.png)
